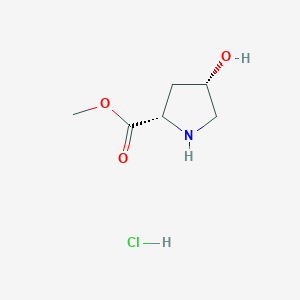

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Descripción general

Descripción

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a hydroxyl group at the fourth position and a carboxylate ester group at the second position of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Mecanismo De Acción

- Factor B serves as a positive regulator in the complement system, specifically activating C3 convertase and subsequently C5 convertase .

- Importantly, iptacopan selectively targets Factor B in the alternative complement pathway, leaving the classic and lectin pathways unaffected, allowing the body to mount immune responses against pathogens .

Target of Action

Mode of Action

Result of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.

Esterification: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is primarily used as a key intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs that target neurological disorders, such as Alzheimer's disease and Parkinson's disease. Researchers are exploring its potential to synthesize compounds that can modulate neurotransmitter systems and improve cognitive functions .

Case Studies

- Neurological Disorders : A study demonstrated that derivatives synthesized from this compound showed promising results in preclinical models for treating neurodegenerative diseases, highlighting its relevance in therapeutic development .

- Antidepressants : Research has indicated that certain derivatives exhibit antidepressant-like activity, suggesting broader applications in mental health treatments .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

This compound is extensively used in biochemical research to study enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and interactions at the molecular level, which is essential for drug discovery and development .

Notable Findings

- Enzyme Modulation : Investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic diseases .

- Receptor Interaction : Studies have reported its effectiveness in binding to various receptors, which is crucial for developing targeted therapies .

Chiral Synthesis

Asymmetric Synthesis Applications

The chiral nature of this compound makes it valuable for asymmetric synthesis. This property allows chemists to create compounds with specific stereochemistry, which is vital for the efficacy and safety of pharmaceuticals .

Examples of Use

- Synthesis of Chiral Drugs : The compound has been utilized to synthesize several chiral drugs, enhancing their pharmacological profiles by improving selectivity and reducing side effects .

- Catalyst Development : It has also been explored as a catalyst in asymmetric reactions, facilitating the production of enantiomerically pure compounds .

Analytical Chemistry

Chromatography and Chemical Analysis

In analytical chemistry, this compound is employed in various chromatographic techniques to separate and identify chemical substances. This enhances the accuracy of chemical analyses and contributes to quality control in pharmaceutical manufacturing .

Techniques Involved

- High-Performance Liquid Chromatography (HPLC) : The compound is frequently used as a standard reference material in HPLC methods for quantifying related substances in drug formulations .

- Mass Spectrometry : Its use in mass spectrometry has facilitated the identification of metabolites and degradation products of pharmaceutical compounds .

Material Science

Development of New Materials

this compound finds applications beyond pharmaceuticals; it contributes to advancements in material science by aiding the development of new materials with specific properties, including polymers and nanomaterials .

Innovative Applications

- Polymer Synthesis : Researchers have explored using this compound in synthesizing biodegradable polymers that can be used for drug delivery systems .

- Nanotechnology : Its role in creating nanoscale materials has implications for improving drug delivery mechanisms and developing novel therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride

- Methyl (2S,4S)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Uniqueness

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Actividad Biológica

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound derived from proline, featuring a unique stereochemistry that significantly influences its biological activity. This article explores the compound's various biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes:

- A pyrrolidine ring with nitrogen.

- A hydroxyl group at the 4-position.

- A carboxylate moiety esterified with a methyl group at the 2-position.

This specific stereochemistry is crucial for its interactions with biological targets, influencing its pharmacological effects.

Biological Activities

The compound exhibits several notable biological activities:

The biological activity of this compound can be attributed to its ability to mimic or influence various biochemical pathways:

- Collagen Synthesis : As a derivative of hydroxyproline, it plays a role in collagen metabolism. Collagen is vital for tissue structure and repair, and compounds like this one can aid in understanding collagen-related disorders.

- Enzyme Interactions : The compound is used in studies investigating enzyme mechanisms and protein-ligand interactions, particularly those involving proline-rich proteins.

Comparative Analysis with Similar Compounds

The biological activities of this compound can vary significantly from its stereoisomers due to differences in molecular configuration. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate HCl | C₆H₁₂ClNO₃ | Antioxidant and anticoagulant properties |

| (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl | C₆H₁₂ClNO₃ | Different biological activities due to stereochemistry |

| trans-4-Hydroxy-L-proline methyl ester hydrochloride | C₆H₁₂ClNO₃ | Primarily used in peptide synthesis |

The unique stereochemistry of this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's application in medicinal chemistry and its role in synthesizing proline-based pharmaceuticals. For instance:

- Neuroprotective Studies : Research has indicated that derivatives of this compound may protect neuronal cells from apoptosis induced by oxidative stress. In vitro assays demonstrated reduced cell death rates when treated with this compound compared to control groups.

- Collagen Metabolism Research : Studies utilizing this compound have provided insights into collagen synthesis pathways, revealing potential therapeutic avenues for conditions such as osteoarthritis and skin aging where collagen degradation is prevalent.

Propiedades

IUPAC Name |

methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSHNXEUZOKHH-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509291 | |

| Record name | Methyl (4S)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40126-30-5 | |

| Record name | Methyl (4S)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxy-L-proline methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.